
5-Ethenylpyridine-3-carbaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenylpyridine-3-carbaldehyde hydrochloride, also known as 5-vinylnicotinaldehyde hydrochloride, is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethenyl group and a formyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylpyridine-3-carbaldehyde hydrochloride typically involves the reaction of 5-ethenylpyridine with a suitable oxidizing agent to introduce the formyl group at the 3-position of the pyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenylpyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: 5-Ethenylpyridine-3-carboxylic acid.
Reduction: 5-Ethenylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Ethenylpyridine-3-carbaldehyde hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethenylpyridine-3-carbaldehyde hydrochloride is not well-documented. its reactivity is primarily attributed to the presence of the formyl and ethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Vinylnicotinaldehyde: Similar structure but without the hydrochloride salt.
3-Formylpyridine: Lacks the ethenyl group.
5-Ethenylpyridine: Lacks the formyl group.
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
5-ethenylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c1-2-7-3-8(6-10)5-9-4-7;/h2-6H,1H2;1H |
Clé InChI |
CXPUMGYEVZFPDO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CN=C1)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



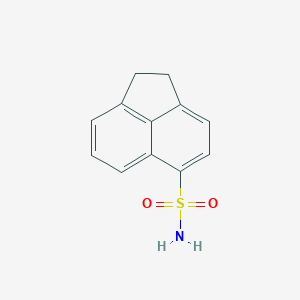
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
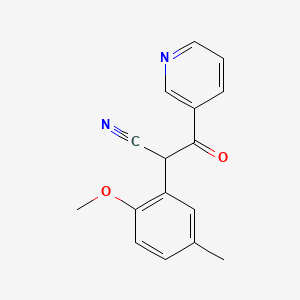


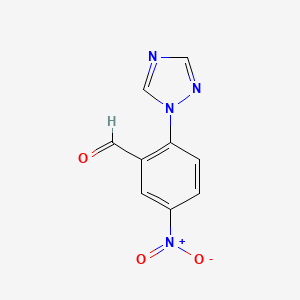
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
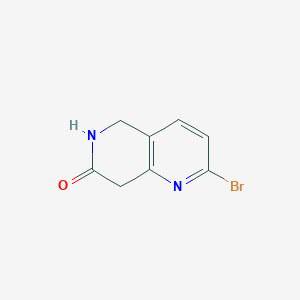
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
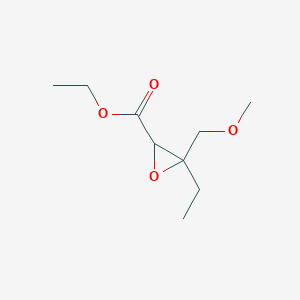
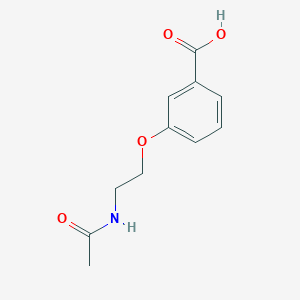
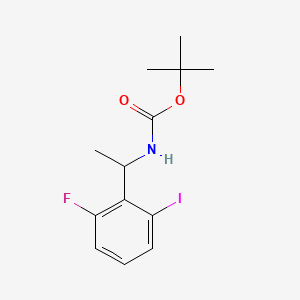
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
